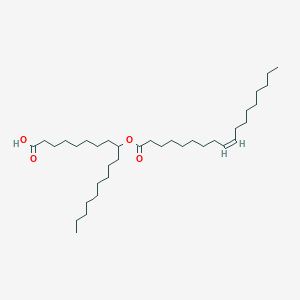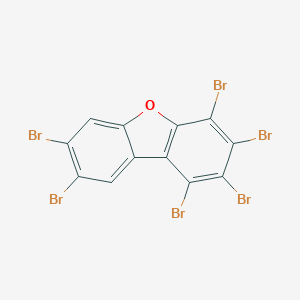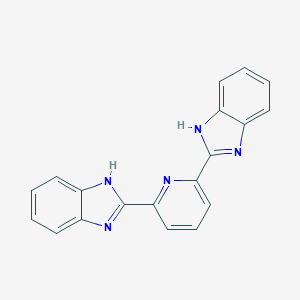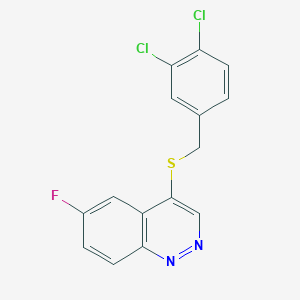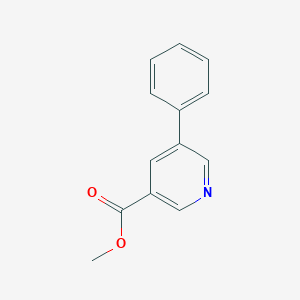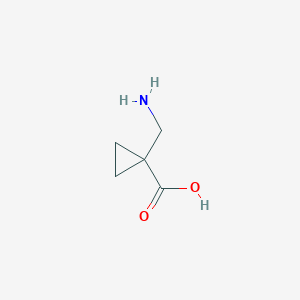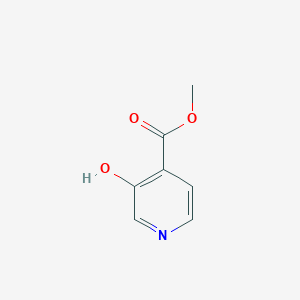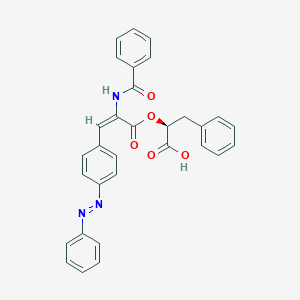![molecular formula C13H13NO2 B160572 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one CAS No. 137075-37-7](/img/structure/B160572.png)
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, also known as EPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPI belongs to the indole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases, histone deacetylases, and proteasomes, which are involved in these processes.
Biochemische Und Physiologische Effekte
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the expression of several pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Identification of the specific signaling pathways and targets that are affected by 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one.
3. Evaluation of the efficacy and safety of 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one in clinical trials for various diseases.
4. Development of novel formulations of 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one that improve its solubility and bioavailability.
5. Investigation of the potential use of 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a synthetic compound that has shown promising therapeutic potential in various diseases. Its anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties make it a promising candidate for further research and development. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is synthesized through a multi-step process that involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization, reduction, and esterification. The final product is obtained as a white crystalline solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one exhibits anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells in animal models of breast cancer, lung cancer, and leukemia.
In addition to its anti-cancer effects, 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties. It has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C, as well as bacterial infections such as tuberculosis.
Eigenschaften
CAS-Nummer |
137075-37-7 |
|---|---|
Produktname |
7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
6-ethoxy-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C13H13NO2/c1-2-16-10-3-4-11-9(7-10)8-12-13(15)5-6-14(11)12/h3-4,7-8H,2,5-6H2,1H3 |
InChI-Schlüssel |
UCNNKLGEINBTSA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N3CCC(=O)C3=C2 |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N3CCC(=O)C3=C2 |
Synonyme |
1H-Pyrrolo[1,2-a]indol-1-one,7-ethoxy-2,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





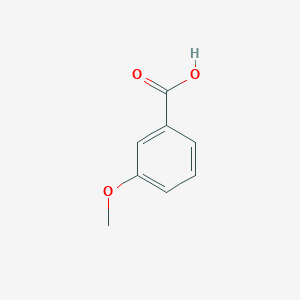
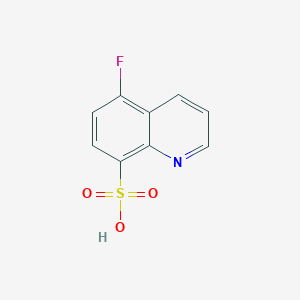
![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
